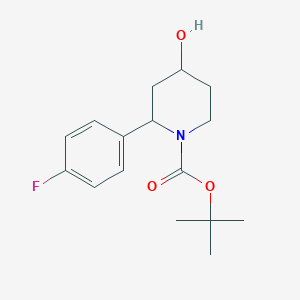

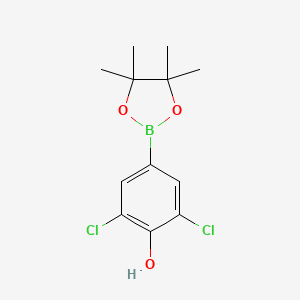

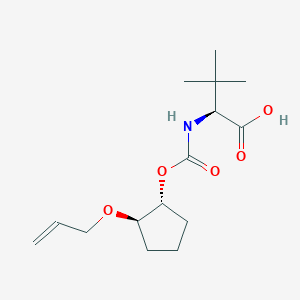

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (TFHPC) is an organofluorine compound that is used in a variety of scientific research applications. It is a versatile compound that can be used as a starting material for a variety of synthetic processes, as well as a reagent in various chemical reactions. TFHPC is also a useful tool in studying the mechanism of action of various biological systems.

Applications De Recherche Scientifique

Synthesis of Pipecolic Acid Derivatives

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has been utilized in the synthesis of pipecolic acid derivatives. The vinylfluoro group has been recognized as an acetonyl cation equivalent under acidic conditions, leading to the formation of pipecolic acid derivatives, which are further used in synthesizing various other complex molecules (Purkayastha et al., 2010).

Synthesis of Piperidine Derivatives

Additionally, this chemical has been involved in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. These derivatives are created by reacting tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride, leading to the formation of cis isomers in quantitative yield (Boev et al., 2015).

Scaffold for Substituted Piperidines

This compound has also been mentioned as a precursor in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for preparing substituted piperidines. The process involves regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane (Harmsen et al., 2011).

Intermediate in Biologically Active Compounds

Furthermore, tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of many biologically active compounds, such as omisertinib (AZD9291) and crizotinib. These compounds have significant implications in the pharmaceutical industry, especially in the development of cancer therapeutics (Zhao et al., 2017), (Kong et al., 2016).

Structural Studies and Material Properties

The compound has also been investigated in structural studies, demonstrating significant interactions such as weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, contributing to the understanding of molecular architecture and properties (Sanjeevarayappa et al., 2015).

Propriétés

IUPAC Name |

tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-8-13(19)10-14(18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSWQGZGBDLYDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)

![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)

![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)